Enzymatic Role: Defined Substrate in the VLCFA Elongation Cycle
This compound is the unequivocal substrate for the dehydration step of the VLCFA elongation cycle, catalyzed by 3-hydroxyacyl-CoA dehydratases (HACD1-4) [1]. The enzyme very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134) is active on a range of substrates from C16 to C34, with chain length depending on the species [2]. While a direct KM for this exact C34:5 substrate is not reported, the enzyme's defined catalytic range provides a class-level context. For comparison, the KM values for the related substrate 3-hydroxypalmitoyl-CoA (C16) vary widely among human HACD isoforms, ranging from 6.8 µM for HACD4 to 121.7 µM for HACD2, illustrating the potential for differential enzyme affinity based on substrate structure [3].
| Evidence Dimension | Enzyme Substrate Affinity (KM) |
|---|---|
| Target Compound Data | Not reported; inferred as a substrate for EC 4.2.1.134 [2]. |
| Comparator Or Baseline | 3-Hydroxypalmitoyl-CoA (C16:0): KM for HACD1=33.6 µM, HACD2=121.7 µM, HACD3=49.5 µM, HACD4=6.8 µM [3]. |
| Quantified Difference | N/A |
| Conditions | In vitro assay with recombinant human HACD isoforms, 37°C, pH 7.4 [3]. |
Why This Matters
Confirms its specific, non-substitutable role as the physiological intermediate in a critical biosynthetic pathway, distinct from its precursor (3-oxoacyl-CoA) or product (trans-2-enoyl-CoA).
- [1] Rhea. RHEA:39535: Reaction participants: (3R)-hydroxy-(19Z,22Z,25Z,28Z,31Z)-tetratriacontapentaenoyl-CoA. Swiss Institute of Bioinformatics. View Source
- [2] IUBMB Enzyme Nomenclature. EC 4.2.1.134: very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase. View Source
- [3] BRENDA: The Comprehensive Enzyme Information System. EC 4.2.1.134 - KM Values for 3-hydroxypalmitoyl-CoA. Technical University of Braunschweig. View Source
